(2R,3R)-2-methylpyrrolidin-3-ol
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Overview
Description
(2R,3R)-2-methylpyrrolidin-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a hydroxyl group and a methyl group on the pyrrolidine ring makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the diastereoselective reduction of a suitable precursor, such as a pyrrolidinone derivative. The reduction can be carried out using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms. These methods offer the advantage of high selectivity and yield, making them suitable for large-scale production. For example, the use of engineered strains of bacteria or yeast that express specific enzymes can facilitate the efficient conversion of substrates to the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride, thionyl chloride for the formation of chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted pyrrolidines, which can be further utilized in different applications .
Scientific Research Applications
(2R,3R)-2-methylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a modulator of biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable
Mechanism of Action
The mechanism by which (2R,3R)-2-methylpyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the stereochemistry of the compound allows it to fit into chiral environments within biological systems, modulating their function .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-methylpyrrolidin-3-ol: This is a stereoisomer of (2R,3R)-2-methylpyrrolidin-3-ol with different spatial arrangement of atoms.
(2R,3R)-2,3-butanediol: Another compound with similar stereochemistry but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the pyrrolidine ring. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral ligand in catalysis .
Properties
IUPAC Name |
(2R,3R)-2-methylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQGHVFLXERHR-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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